![molecular formula C14H15N3O2 B8128683 2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B8128683.png)
2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide is an organic compound that features a pyrazole ring substituted with a formylphenyl group and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with formylphenyl group: The pyrazole ring is then reacted with 4-formylbenzaldehyde under suitable conditions to introduce the formylphenyl group.
Attachment of the dimethylacetamide moiety: Finally, the compound is reacted with N,N-dimethylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but may include the use of bases or acids as catalysts.
Major Products
Oxidation: 2-[4-(4-Carboxyphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide.
Reduction: 2-[4-(4-Hydroxyphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding or covalent interactions, while the pyrazole ring can engage in π-π stacking or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-diethylacetamide: Similar structure but with diethylacetamide instead of dimethylacetamide.
2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylpropionamide: Similar structure but with a propionamide moiety.
Uniqueness
2-[4-(4-Formylphenyl)-pyrazol-1-yl]-N,N-dimethylacetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[4-(4-formylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16(2)14(19)9-17-8-13(7-15-17)12-5-3-11(10-18)4-6-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQAZJMKIUUBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
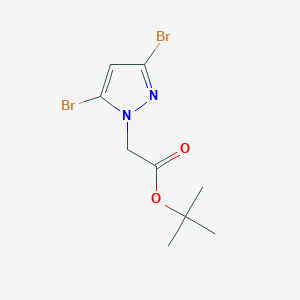
![5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8128625.png)
![N-[(dimethylamino)sulfonyl]-4-fluorobenzamide](/img/structure/B8128646.png)
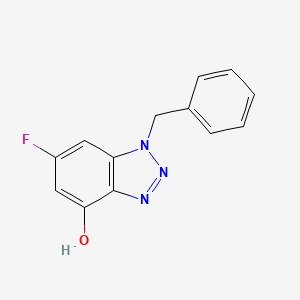
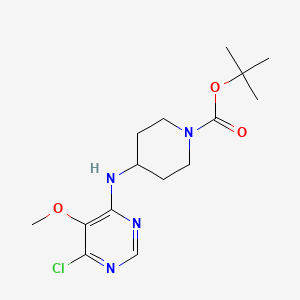
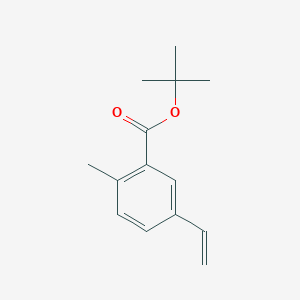
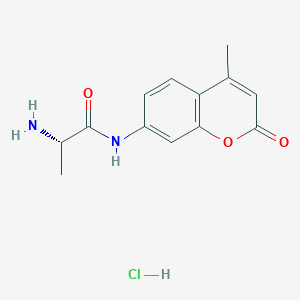
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isobutylamine](/img/structure/B8128661.png)
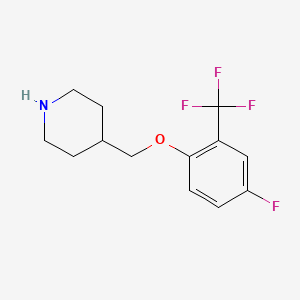
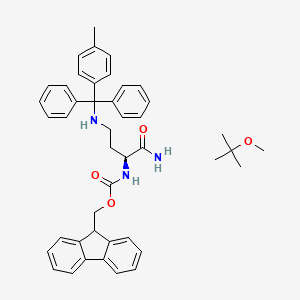
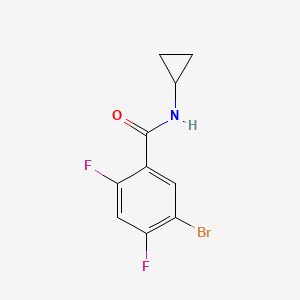
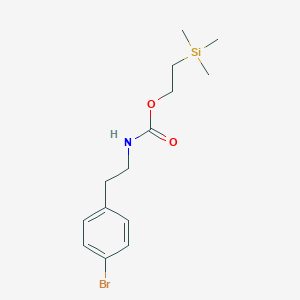
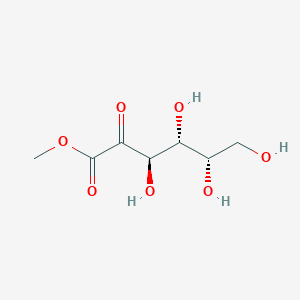
![N-(2-Aminoethyl)-4-[4-[3-[4-chloro-3-(trifluoromethyl)phenyl]ureido]phenoxy]pyridine-2-carboxamide](/img/structure/B8128702.png)
